Amoxapine
Overview
Description
Amoxapine is a second-generation tricyclic dibenzoxazepine antidepressant . It is the N-demethylated derivative of the antipsychotic agent loxapine . It is used in the treatment of major depressive disorder . It is also used to treat depression accompanied by other psychiatric issues such as anxiety, agitation, psychosis, neurosis, or recurrent depression .
Synthesis Analysis
Amoxapine is the N-demethylated metabolite of loxapine . It was cocrystallized with natural acids in a 1:1 ratio in appropriate solvents by the solvent-drop grinding method .
Molecular Structure Analysis
Amoxapine has a tricyclic structure, which appears to give it antidepressant properties resembling imipramine and amitriptyline . It contains a tricyclic ring system with an alkyl amine substituent on the central ring .
Chemical Reactions Analysis
Amoxapine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) . It also antagonizes serotonin 2A receptors, thus increasing presynaptic release of amines .
Physical And Chemical Properties Analysis
Amoxapine has very low solubility in water . It is readily absorbed after oral administration with peak levels being attained in 1 to 2 hours . The half-lives of amoxapine and its 2 active metabolites, 7-hydroxyamoxapine and 8-hydroxyamoxapine, are 8, 6, and 30 hours, respectively .
Scientific Research Applications
Antidepressant Properties
Amoxapine, a tricyclic antidepressant, has demonstrated efficacy in treating depressive states. In various trials, it showed comparable efficacy to standard tricyclic antidepressants like imipramine and amitriptyline, with a possibly faster onset of improvement in some depression symptoms. Pharmacodynamic studies suggest that amoxapine's antidepressant activity is similar to imipramine, with weak central anticholinergic activity. Therapeutic trials reveal its effectiveness in doses ranging from 75 to 600mg daily, beneficial in both reactive and endogenous depression cases (Jue, Dawson, & Brogden, 1982).
Atypical Antipsychotic Effects
Research indicates that amoxapine may also act as an atypical antipsychotic. Studies involving patients with schizophrenia showed significant improvement in both positive and negative symptoms. Amoxapine, in these contexts, was well-tolerated and did not result in significant weight gain or treatment-emergent extrapyramidal side-effects, common concerns with typical antipsychotics. These findings suggest a potential alternative use of amoxapine in psychotic disorders, offering a cost-effective option compared to newer antipsychotics (Apiquián et al., 2003).
Neuropharmacological Profile
Amoxapine's neuropharmacological profile is characterized by its ability to block the reuptake of norepinephrine, with minimal impact on serotonin. This makes it unique compared to other antidepressants, especially in its interaction with dopamine receptors. Its pharmacokinetics show rapid absorption and distribution, with significant serum protein binding, and the presence of active metabolites contributing to its therapeutic effects (Kinney & Evans, 1982).
Potential in Pseudoneurotic Schizophrenia
Amoxapine has shown notable efficacy in treating pseudoneurotic schizophrenia. Studies indicated significant improvements in psychotic and psychoneurotic symptoms, with minimal side effects. Its dual antidepressant and antipsychotic actions are presumed to contribute to its effectiveness in this specific patient group (Aono et al., 1981).
Receptor Interaction Studies
In vitro assessments have revealed that amoxapine is a considerably weaker antagonist of muscarinic cholinergic receptors than other tricyclic antidepressants like imipramine and amitriptyline. This indicates that its clinical 'anticholinergic' side effects do not correlate with the magnitude of muscarinic receptor inhibition, highlighting its distinct pharmacological profile (Coupet et al., 1985)
Safety And Hazards
Amoxapine is considered particularly toxic in overdose, with a high rate of renal failure, rhabdomyolysis, coma, seizures, and even status epilepticus . It carries a black-box warning about the potential of an increase in suicidal thoughts or behavior in children, adolescents, and young adults under the age of 25 .
properties
IUPAC Name |
8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGDMFLQWFTERH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022598 | |
Record name | Amoxapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amoxapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4), 1.71e-01 g/L | |
Record name | SID855963 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Amoxapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Amoxapine acts by decreasing the reuptake of norepinephrine and serotonin (5-HT). | |
Record name | Amoxapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00543 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Amoxapine | |
CAS RN |
14028-44-5 | |
Record name | Amoxapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14028-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Amoxapine [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014028445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amoxapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00543 | |
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Record name | amoxapine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759559 | |
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Record name | Amoxapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amoxapine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AMOXAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R63VQ857OT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Amoxapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175-176, 175.5 °C | |
Record name | Amoxapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00543 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amoxapine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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